molecular formula C15H11FO4 B6405970 4-(3-Carboxy-5-fluorophenyl)-3-methylbenzoic acid CAS No. 1261992-09-9

4-(3-Carboxy-5-fluorophenyl)-3-methylbenzoic acid

Cat. No.: B6405970
CAS No.: 1261992-09-9
M. Wt: 274.24 g/mol
InChI Key: RVIOGAAAWZJFLM-UHFFFAOYSA-N
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Description

4-(3-Carboxy-5-fluorophenyl)-3-methylbenzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a carboxyl group, a fluorine atom, and a methyl group attached to a benzoic acid core. This compound is of interest due to its potential use in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxy-5-fluorophenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluorobenzoic acid.

    Nitration: The 3-fluorobenzoic acid undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.

    Carboxylation: The amino group is converted to a carboxyl group through a carboxylation reaction.

    Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxy-5-fluorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(3-Carboxy-5-fluorophenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The carboxyl and fluorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Carboxy-5-fluorophenyl)phenol: Similar in structure but with a hydroxyl group instead of a methyl group.

    4-(3-Carboxy-5-fluorophenyl)picolinic acid: Contains a pyridine ring instead of a benzene ring.

    4-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid: Has a chlorine atom instead of a methyl group.

Uniqueness

4-(3-Carboxy-5-fluorophenyl)-3-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-(3-carboxy-5-fluorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-8-4-9(14(17)18)2-3-13(8)10-5-11(15(19)20)7-12(16)6-10/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIOGAAAWZJFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690888
Record name 5-Fluoro-2'-methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-09-9
Record name 5-Fluoro-2'-methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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